molecular formula C23H36O4 B12819018 12-(4-(tert-Butoxycarbonyl)phenyl)dodecanoic acid

12-(4-(tert-Butoxycarbonyl)phenyl)dodecanoic acid

Cat. No.: B12819018
M. Wt: 376.5 g/mol
InChI Key: OBMAXDBHAVBDOR-UHFFFAOYSA-N
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Description

12-(4-(tert-Butoxycarbonyl)phenyl)dodecanoic acid is an organic compound characterized by the presence of a dodecanoic acid chain attached to a phenyl ring, which is further substituted with a tert-butoxycarbonyl group. This compound is often used in organic synthesis due to its unique structural features and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 12-(4-(tert-Butoxycarbonyl)phenyl)dodecanoic acid typically involves the protection of the amino group with a tert-butoxycarbonyl (Boc) group. The Boc group is introduced using di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide . The reaction is usually carried out in an aqueous medium or in organic solvents like acetonitrile with 4-dimethylaminopyridine (DMAP) as a catalyst .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions ensures high yield and purity. The process involves careful control of temperature, pressure, and reaction time to achieve the desired product.

Chemical Reactions Analysis

Types of Reactions

12-(4-(tert-Butoxycarbonyl)phenyl)dodecanoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

12-(4-(tert-Butoxycarbonyl)phenyl)dodecanoic acid finds applications in various fields:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Employed in the study of lipid metabolism and as a model compound in biochemical assays.

    Medicine: Investigated for its potential use in drug delivery systems due to its amphiphilic nature.

    Industry: Utilized in the production of surfactants and emulsifiers

Mechanism of Action

The mechanism of action of 12-(4-(tert-Butoxycarbonyl)phenyl)dodecanoic acid involves its interaction with molecular targets through its functional groups. The carboxylic acid group can form hydrogen bonds, while the phenyl ring can participate in π-π interactions. The tert-butoxycarbonyl group provides steric hindrance, influencing the compound’s reactivity and interaction with other molecules .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

12-(4-(tert-Butoxycarbonyl)phenyl)dodecanoic acid is unique due to its combination of a long aliphatic chain and a protected phenyl ring, making it versatile for various synthetic applications. Its structure allows for selective reactions and modifications, providing a valuable tool in organic synthesis and research .

Properties

Molecular Formula

C23H36O4

Molecular Weight

376.5 g/mol

IUPAC Name

12-[4-[(2-methylpropan-2-yl)oxycarbonyl]phenyl]dodecanoic acid

InChI

InChI=1S/C23H36O4/c1-23(2,3)27-22(26)20-17-15-19(16-18-20)13-11-9-7-5-4-6-8-10-12-14-21(24)25/h15-18H,4-14H2,1-3H3,(H,24,25)

InChI Key

OBMAXDBHAVBDOR-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)C1=CC=C(C=C1)CCCCCCCCCCCC(=O)O

Origin of Product

United States

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